3-[(4-methoxyphenyl)methylsulfanyl]aniline
Overview
Description
3-[(4-methoxyphenyl)methylsulfanyl]aniline is an organic compound that belongs to the class of aromatic amines It features a phenylamine core substituted with a methoxy group and a phenylmethylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-methoxyphenyl)methylsulfanyl]aniline typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzyl chloride and thiophenol.
Formation of Intermediate: The reaction between 4-methoxybenzyl chloride and thiophenol in the presence of a base such as sodium hydroxide results in the formation of 4-methoxybenzylthiol.
Final Product Formation: The 4-methoxybenzylthiol is then reacted with aniline under suitable conditions to yield this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form the corresponding thiol derivative.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted phenylamines depending on the nucleophile used.
Scientific Research Applications
3-[(4-methoxyphenyl)methylsulfanyl]aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 3-[(4-methoxyphenyl)methylsulfanyl]aniline exerts its effects involves its interaction with specific molecular targets. The methoxy and phenylmethylthio groups can modulate the compound’s binding affinity to enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.
4-Methoxyphenethylamine: Shares the methoxy group but lacks the phenylmethylthio substitution.
Uniqueness: 3-[(4-methoxyphenyl)methylsulfanyl]aniline is unique due to the presence of both methoxy and phenylmethylthio groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H15NOS |
---|---|
Molecular Weight |
245.34 g/mol |
IUPAC Name |
3-[(4-methoxyphenyl)methylsulfanyl]aniline |
InChI |
InChI=1S/C14H15NOS/c1-16-13-7-5-11(6-8-13)10-17-14-4-2-3-12(15)9-14/h2-9H,10,15H2,1H3 |
InChI Key |
LGSNEONMMVDPEE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CSC2=CC=CC(=C2)N |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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